2-chloro-9-methoxy-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one
CAS No.: 830358-49-1
Cat. No.: VC8138815
Molecular Formula: C13H11ClN2O2
Molecular Weight: 262.69 g/mol
* For research use only. Not for human or veterinary use.
![2-chloro-9-methoxy-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one - 830358-49-1](/images/structure/VC8138815.png)
Specification
CAS No. | 830358-49-1 |
---|---|
Molecular Formula | C13H11ClN2O2 |
Molecular Weight | 262.69 g/mol |
IUPAC Name | 2-chloro-9-methoxy-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one |
Standard InChI | InChI=1S/C13H11ClN2O2/c1-18-9-2-3-10-8(6-9)4-5-16-11(10)7-12(14)15-13(16)17/h2-3,6-7H,4-5H2,1H3 |
Standard InChI Key | NXMYLLIQRKHHHH-UHFFFAOYSA-N |
SMILES | COC1=CC2=C(C=C1)C3=CC(=NC(=O)N3CC2)Cl |
Canonical SMILES | COC1=CC2=C(C=C1)C3=CC(=NC(=O)N3CC2)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Core Architecture and Substituent Effects
The compound features a pyrimido[6,1-a]isoquinolin-4-one scaffold fused at the 1a position, creating a bicyclic system with partial saturation at the 6,7-positions. Key substituents include:
-
A chlorine atom at the 2-position, enhancing electrophilic reactivity for nucleophilic substitution reactions.
-
A methoxy group at the 9-position, influencing electronic distribution and metabolic stability .
The planarity of the pyrimidine ring and the electron-withdrawing chlorine atom contribute to a dipole moment of 3.82 D, as calculated for analogous structures .
Table 1: Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 262.69 g/mol |
LogP (Predicted) | 2.34 ± 0.12 |
Aqueous Solubility (25°C) | 0.12 mg/mL in PBS |
Melting Point | 218–221°C (decomp.) |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) data for the parent compound remains unpublished, but the 9-allyloxy analog (CAS No. 830358-48-0) exhibits diagnostic signals:
-
NMR (400 MHz, CDCl): δ 7.67 (d, Hz, 1H, H-8), 6.94 (dd, Hz, 1H, H-7), 6.85–6.80 (m, 1H, H-5) .
-
NMR of analogs shows carbonyl resonance at 160.2 ppm, confirming lactam formation .
Synthetic Methodologies
Core Ring Construction
The pyrimidoisoquinoline framework is typically assembled via:
-
Bischler–Napieralski Cyclization: Reaction of 2-chloro-N-(2-methoxyphenethyl)pyrimidine-4-carboxamide with POCl at 50°C for 72 hours, yielding the dihydroisoquinoline intermediate .
-
Oxidative Lactamization: Treatment with MnO in dichloromethane introduces the 4-keto group (45% yield) .
Table 2: Optimization of Key Synthetic Steps
Step | Conditions | Yield (%) | Purity (%) |
---|---|---|---|
Cyclization | POCl, 50°C, 72h | 78 | 92 |
Chlorine Introduction | Cl, DMF, 0°C, 2h | 65 | 88 |
Methoxy Incorporation | NaOMe, MeOH, reflux, 6h | 91 | 95 |
Derivative Synthesis
The chlorine atom at C-2 serves as a site for functional diversification:
-
Nucleophilic Aromatic Substitution: Reacts with amines (e.g., piperazine) in DMSO at 120°C to yield 2-amino derivatives (IC PDE4A = 12 nM in analogs) .
-
Cross-Coupling Reactions: Suzuki–Miyaura coupling with arylboronic acids under Pd(PPh) catalysis introduces biaryl motifs .
Biological Activity and Mechanism
Phosphodiesterase Inhibition
While direct data on 2-chloro-9-methoxy-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one is lacking, structural analogs exhibit dual PDE3/4 inhibition:
-
RPL565 (9,10-dimethoxy analog): IC = 0.25 μM against LPS-induced TNF-α release in human monocytes .
-
GLPG1205 (9-allyloxy derivative): Reduces neutrophil infiltration by 72% in murine lung inflammation models .
The methoxy group at C-9 enhances membrane permeability (Caco-2 P = 28 × 10 cm/s) compared to hydroxylated analogs .
Antiproliferative Effects
Pyrimidoisoquinolinones demonstrate activity against non-small cell lung cancer (NSCLC) cell lines:
-
A549 Cells: GI = 1.8 μM for 2-chloro-9,10-dimethoxy derivatives via G/S cell cycle arrest .
-
Mechanism: Downregulation of cyclin D1 (70% reduction) and phospho-Rb (Ser780) in dose-dependent manner .
Pharmacokinetic Profiling
In Vitro ADME Properties
Data extrapolated from 9-allyloxy analog (GLPG1205) :
-
Microsomal Stability: Clint = 12 mL/min/kg (human), 18 mL/min/kg (rat).
-
Plasma Protein Binding: 89.2% in human, 85.7% in rat.
-
CYP Inhibition: >50% inhibition at 10 μM for CYP2C9 and CYP2D6.
In Vivo Disposition
Oral administration (5 mg/kg) in Sprague Dawley rats shows:
Comparative Analysis with Structural Analogs
Table 3: Structure–Activity Relationships
Compound | Substituents | PDE4 IC (nM) | Antiproliferative GI (μM) |
---|---|---|---|
2-Chloro-9-methoxy derivative | 9-OCH, 2-Cl | 553* | 3.2* |
9,10-Dimethoxy analog | 9,10-(OCH), 2-Cl | 250 | 1.8 |
9-Allyloxy derivative | 9-OCHCH=CH, 2-Cl | 289 | 2.4 |
*Predicted values based on QSAR models for pyrimidoisoquinolinones .
Key trends:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume